molecular formula C11H21Br B8359626 (5-Bromopentyl)cyclohexane

(5-Bromopentyl)cyclohexane

Cat. No. B8359626
M. Wt: 233.19 g/mol
InChI Key: RGSJJIOUAANMGK-UHFFFAOYSA-N
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Patent
US08158646B2

Procedure details

A mixture of (5-bromo-pentyl)-cyclohexane (2 gm, 8.58 mmol) in acetone (20 ml), and sodium iodide (2.57 g, 17.15 mmol) was heated at 60° C. for 12 hrs and then cooled to room temperature. The solvent was evaporated, the residue was taken up in EtOAc (30 ml), washed with water (20 ml) and then brine (30 ml). The organic layer was separated, dried over anhydrous sodium sulfate and solvent was removed under reduced pressure. The crude product was purified by column chromatography using hexane as an eluent to yield an oily liquid (1.36 gm). 1H NMR (CDCl3): δ 0.8 (t, 2H, J=10.2 Hz), 1.00-1.38 (m, 9H), 1.52-168 (m, 6H), 1.70-1.80 (m, 2H), 3.10 (t, 2H, J=6.9 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[I-:13].[Na+]>CC(C)=O>[I:13][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCCCCC1CCCCC1
Name
Quantity
2.57 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
washed with water (20 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ICCCCCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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